Protein SSX4 (151-170)
Description
Properties
sequence |
INKTSGPKRGKHAWTHRLRE |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX4 (151-170) |
Origin of Product |
United States |
Identification and Characterization of Protein Ssx4 151 170 As a T Cell Epitope
Discovery of Protein SSX4 (151-170) Through Peptide Library Screening
The identification of the T-cell epitope Protein SSX4 (151-170) was the result of systematic screening of peptide libraries designed to span the entire SSX-4 protein sequence. aai.org This method is a cornerstone in the discovery of T-cell epitopes, allowing for an unbiased search for immunogenic regions within a target antigen. aai.orgresearchgate.net
In a pivotal study, researchers utilized a library of overlapping synthetic peptides to probe for CD4+ T-cell responses in melanoma patients whose tumors expressed the SSX-4 antigen. aai.org Peripheral blood mononuclear cells (PBMCs) from these patients were stimulated ex vivo with pools of these peptides. The subsequent T-cell activation was measured, typically through assays like the enzyme-linked immunospot (ELISpot) assay, which quantifies cytokine-secreting cells, or by measuring cytokine concentrations in the culture supernatant. aai.orgresearchgate.netspringernature.com
Through this screening process, a specific and significant T-cell reactivity was detected in response to the peptide corresponding to the amino acid sequence 151-170 of the SSX4 protein. aai.org This finding pinpointed this particular peptide as a potential T-cell epitope. The use of overlapping peptide pools is an efficient strategy that reduces the number of individual tests required to screen an entire protein, making it a valuable tool in large-scale epitope mapping studies. researchgate.netspringernature.com
Amino Acid Sequence Elucidation and Annotation: INKTSGPKRGKHAWTHRLRE (151-170)
The specific amino acid sequence for the identified T-cell epitope, Protein SSX4 (151-170), has been elucidated as INKTSGPKRGKHAWTHRLRE . aai.org This 20-amino acid sequence represents a linear epitope recognized by the T-cell receptors of CD4+ T-cells in the context of MHC class II molecules. aai.orgnih.gov The identification of this precise sequence is fundamental for its chemical synthesis and subsequent use in detailed immunological studies.
Methodology for Peptide Synthesis and Purification for Immunological Studies
To enable detailed immunological investigation, the Protein SSX4 (151-170) peptide is chemically synthesized. The most common method for this purpose is Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.govnih.gov
Peptide Synthesis: SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comnih.govnih.gov For a 20-amino acid peptide like SSX4 (151-170), the synthesis would proceed as follows:
The C-terminal amino acid (in this case, Glutamic acid - E) is attached to the solid resin.
The N-terminus of the attached amino acid is deprotected.
The next amino acid in the sequence (Arginine - R) is then "coupled" to the deprotected N-terminus.
This cycle of deprotection and coupling is repeated for each subsequent amino acid until the full sequence, INKTSGPKRGKHAWTHRLRE, is assembled. bachem.com
Throughout the synthesis, the reactive side chains of the amino acids are protected to prevent unwanted side reactions. peptide.com
Peptide Purification: Following synthesis, the crude peptide is cleaved from the resin and deprotected. This crude product contains the desired peptide along with truncated sequences, deletion sequences, and other impurities. Therefore, purification is a critical step to ensure that subsequent immunological assays are conducted with a highly pure peptide. nih.govresearchgate.net
The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.netscispace.com This technique separates the peptide of interest from impurities based on differences in hydrophobicity. The purified peptide's identity and purity are then confirmed using mass spectrometry and analytical HPLC. scispace.com For immunological studies, a purity of >95% is generally required.
Initial Evidence of Immunogenicity in Preclinical Models and Ex Vivo Systems
The initial evidence for the immunogenicity of Protein SSX4 (151-170) was established through ex vivo studies using patient-derived cells. aai.org In the initial discovery, peripheral blood mononuclear cells from a melanoma patient (designated LAU 97) showed a significant response when stimulated with the SSX-4 (151-170) peptide. aai.org
Further characterization involved isolating and cloning the specific CD4+ T-cells that responded to this peptide. These clonal T-cell populations were then used in functional assays to confirm their specificity and reactivity. A common method for this is the IFN-γ release assay, where the amount of interferon-gamma secreted by the T-cells upon encountering the peptide is measured. aai.orgnih.gov
The results from these ex vivo analyses demonstrated that CD4+ T-cells from cancer patients could indeed recognize and respond to the SSX4 (151-170) peptide, providing the first line of evidence for its immunogenic potential in a human context. aai.org Such ex vivo systems are crucial for the preclinical assessment of T-cell epitopes, offering insights into their potential relevance for in vivo immune responses. frontiersin.orgresearchgate.net
Comparative Analysis with Other SSX-4 Derived Peptides and Overlapping Sequences
The study that identified SSX4 (151-170) also performed a comparative analysis with other peptides derived from the SSX-4 protein. aai.org This is a standard approach to understand the immunodominance of a particular epitope. The screening of the entire SSX-4 protein with a library of overlapping peptides revealed that different patients responded to different regions of the protein. aai.org
For instance, in the same study, another patient (LAU 331) responded to overlapping peptides SSX-4 (51-70) and SSX-4 (61-80). aai.org A key finding for the SSX4 (151-170) epitope was its relationship with the overlapping peptide SSX-4 (161-180). In patient LAU 97, while the primary response was against SSX4 (151-170), a lower but still detectable response was observed against the overlapping peptide SSX-4 (161-180). aai.org This suggests that the core immunogenic sequence is likely contained within the overlapping region or that the longer 151-170 peptide provides a more optimal context for T-cell receptor recognition.
The table below summarizes the reactivity of CD4+ T-cells from a specific melanoma patient to SSX4 (151-170) and its overlapping counterpart, as determined by IFN-γ secretion.
| Peptide | Amino Acid Sequence | Patient ID | T-Cell Reactivity (IFN-γ pg/ml) |
| SSX4 (151-170) | INKTSGPKRGKHAWTHRLRE | LAU 97 | High |
| SSX4 (161-180) | GKHAWTHRLREKHFMKPN | LAU 97 | Low |
This comparative analysis is vital for fine-mapping the precise boundaries of the T-cell epitope and for selecting the most potent peptide sequence for further development as a potential cancer vaccine component. The research indicated that while T-cell clones specific for SSX-4 (151-170) could also recognize the overlapping peptide SSX-4 (161-180), the response was weaker, highlighting the importance of the N-terminal portion of the 151-170 sequence for optimal immunogenicity. aai.org
Major Histocompatibility Complex Mhc Class Ii Restriction and Presentation
Identification of Specific HLA-DP Alleles Restricting Presentation of Protein SSX4 (151-170)
The recognition of Protein SSX4 (151-170) by CD4+ T cells is highly specific and restricted to particular Human Leukocyte Antigen (HLA) class II molecules. Research has pinpointed a specific HLA-DP allele as the primary restricting element for this peptide.
Studies have conclusively identified HLA-DPB11001 as the restricting allele for the presentation of the Protein SSX4 (151-170) peptide. aai.org In research involving melanoma patients, CD4+ T cells were found to recognize the SSX4 (151-170) peptide specifically in the context of HLA-DP. aai.org Further analysis confirmed that the specific restricting allele was HLA-DPB11001. aai.orgaacrjournals.org The identification was established through peptide presentation experiments where antibodies that block specific MHC class II molecules were utilized, alongside molecular typing of the patients' HLA alleles. aai.org
Table 1: Research Findings on HLA Restriction of SSX4 Peptides
| Peptide Fragment | Identified Restricting Allele | Cell Type | Research Context |
| SSX4 (151-170) | HLA-DPB1*1001 | CD4+ T cells | Melanoma aai.orgaacrjournals.org |
| SSX4 (51-70) | HLA-DR | CD4+ T cells | Epithelial Ovarian Cancer aacrjournals.org |
| SSX4 (61-180) | HLA-DR | CD4+ T cells | Epithelial Ovarian Cancer aacrjournals.org |
This table is based on data from published research findings. aai.orgaacrjournals.org
While HLA-DPB11001 is the identified restricting allele for the SSX4 (151-170) epitope, investigations into the broader SSX4 protein have revealed that other peptides from this antigen can be presented by different HLA class II molecules. For instance, studies in patients with epithelial ovarian cancer identified SSX4-specific CD4+ T cells that recognized two other epitopes, SSX-4 (51-70) and SSX-4 (61-180), in association with HLA-DR molecules. aacrjournals.org This indicates that the immune response to the full SSX4 protein can be mediated through various HLA class II alleles, although presentation of the specific 151-170 fragment is linked to HLA-DPB11001. aai.orgaacrjournals.org
Mechanisms of Protein SSX4 (151-170) Loading onto MHC Class II Molecules
The loading of peptides onto MHC class II molecules is a complex, multistep process that occurs within specialized compartments of APCs. nih.govfrontiersin.org For an exogenous antigen like the SSX4 protein to be presented, it must first be internalized by an APC into the endocytic pathway. frontiersin.org
Inside the cell, the MHC class II molecule is first assembled in the endoplasmic reticulum, where its peptide-binding groove is occupied by a placeholder protein called the invariant chain (Ii). nih.govfrontiersin.org This prevents premature binding of peptides intended for MHC class I molecules. frontiersin.org The MHC-Ii complex is then transported into endo-lysosomal compartments, where the invariant chain is progressively degraded by proteases, such as cathepsins, leaving a small fragment known as CLIP (class II-associated invariant chain peptide) in the binding groove. nih.govfrontiersin.org
In these same compartments, the internalized SSX4 protein is broken down into smaller peptides, including the 151-170 fragment. frontiersin.orglibretexts.org The crucial step of peptide exchange is facilitated by a non-classical MHC molecule, HLA-DM. nih.govnih.gov HLA-DM acts as a catalyst, editing the repertoire of peptides by facilitating the release of the CLIP fragment and promoting the binding of high-affinity peptides, such as SSX4 (151-170), to the MHC class II molecule. frontiersin.orgnih.gov Once loaded with the antigenic peptide, the stable peptide-MHC class II complex is transported to the cell surface for presentation to CD4+ T cells. assaygenie.com
Role of Antigen-Presenting Cells (APCs) in Protein SSX4 (151-170) Presentation
Professional APCs, which include dendritic cells, macrophages, and B cells, are uniquely equipped to process and present antigens via the MHC class II pathway to activate T cells. libretexts.orgslideshare.net
Dendritic cells (DCs) are considered the most potent APCs, excelling at initiating primary T cell responses. slideshare.netslideshare.net They utilize various receptors to efficiently capture external antigens like the SSX4 protein through mechanisms such as phagocytosis. slideshare.net Following internalization, the antigen is processed in the endo-lysosomal pathway and loaded onto MHC class II molecules as described above. assaygenie.com Research into SSX4 antigen presentation has highlighted the importance of professional APCs; while tumor cells endogenously expressing the SSX-4 antigen were not significantly recognized by specific CD4+ T cells, the addition of the exogenous peptide led to robust T cell stimulation, underscoring the role of APCs in processing and presenting this antigen. aai.org The high efficiency of DCs in this process makes them critical for initiating an immune response against SSX4-expressing tumors. frontiersin.org
Macrophages and B-cells also function as professional APCs and are capable of presenting the SSX4 (151-170) peptide. nih.govlibretexts.org Macrophages can internalize antigens through phagocytosis and also express receptors for antibodies and complement proteins, which can enhance the uptake of antigen-antibody complexes. slideshare.net B-cells, on the other hand, utilize their surface immunoglobulin (B-cell receptor) to bind and internalize specific antigens with high efficiency. slideshare.net Once the SSX4 protein is internalized by either cell type, it enters the same MHC class II processing pathway, leading to the presentation of the SSX4 (151-170) peptide on their surface to activate CD4+ T cells. nih.govlibretexts.org While dendritic cells are paramount for activating naive T cells, macrophages and B cells play significant roles in sustaining and shaping the ongoing T-cell response. frontiersin.org
Structural Determinants of Peptide-MHC Class II Binding Affinity and Stability
The binding affinity and stability of a peptide-MHC Class II complex are paramount for the effective activation of CD4+ T cells. uri.edu This interaction is governed by specific structural features of both the peptide and the MHC molecule. MHC Class II molecules have an open-ended peptide-binding groove, which allows them to accommodate longer peptides, typically 13-25 amino acids in length, compared to MHC Class I molecules. nih.gov
In the context of the SSX4 protein, while specific binding data for the 151-170 peptide is not available, the identification of multiple immunogenic epitopes, particularly within the KRAB domain, indicates that this region contains sequences with the necessary structural motifs for effective MHC Class II binding. aai.org The ability of these SSX4-derived peptides to be recognized by CD4+ T cells from melanoma patients underscores that they can form stable complexes with various HLA-DR alleles. aai.org The specific amino acid sequences of these epitopes and their precise anchor residues for different HLA alleles are subjects for further detailed investigation.
T Cell Receptor Tcr Recognition of Protein Ssx4 151 170 Mhc Complexes
Isolation and Characterization of Protein SSX4 (151-170)-Specific CD4+ T Cell Clones.aai.orgjci.org
Researchers have successfully isolated and characterized CD4+ T-cell clones that are specific for the SSX4 (151-170) peptide. aai.org In a study involving melanoma patients, peripheral blood mononuclear cells (PBMCs) were stimulated in vitro using a pool of overlapping peptides that spanned the entire SSX4 protein sequence. aai.org This stimulation led to the enrichment of CD4+ T-cells that secreted IFN-γ in response to the SSX4 peptides. aai.org
These IFN-γ-secreting CD4+ T-cells were then isolated and cloned using limiting dilution cultures. aai.org Through this method, clonal populations of CD4+ T-cells specific for various SSX4 antigenic sequences, including SSX4 (151-170), were established. aai.org For instance, in one patient, a significant percentage of CD4+ T-cells (9.43%) produced IFN-γ after stimulation with the SSX4 (151-170) peptide. aai.org Further analysis confirmed that these T-cell clones recognized the SSX4 (151-170) peptide presented by autologous antigen-presenting cells (APCs). aai.org The SSX4 (151-170)-specific clones were found to be restricted by the HLA-DP10 allele. researchgate.net
Table 1: Recognition of SSX4 Peptides by Specific CD4+ T cell Clones from a Melanoma Patient (LAU 97). aai.org
| Peptide | Percentage of CD4+ IFN-γ-secreting cells |
| SSX-4 151–170 | 9.43% |
| SSX-4 peptide pool | 3.55% |
| No peptide (baseline) | Not specified, but values at least 3-fold higher were considered significant. |
This table is based on data from a representative melanoma patient and illustrates the specific response to the SSX4 151-170 peptide.
Phenotypic and Functional Analysis of Protein SSX4 (151-170)-Reactive CD4+ T Cells.aai.org
The functional capabilities of these isolated T-cell clones were further investigated to understand their potential role in an anti-tumor immune response. nih.gov
Upon stimulation with the SSX4 (151-170) peptide, the specific CD4+ T-cell clones demonstrated a distinct cytokine production profile. A primary characteristic of these cells was their ability to produce significant amounts of Interferon-gamma (IFN-γ). aai.orgnih.gov IFN-γ is a critical cytokine in cell-mediated immunity, known for its role in activating other immune cells and its anti-proliferative effects on tumor cells. nih.gov While the primary focus of the initial characterization was on IFN-γ secretion for isolation purposes, it is understood that CD4+ T-cells can be multifunctional, also producing other cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). jci.orgmdpi.com The production of IL-2 is particularly important for T-cell proliferation and the generation of memory T-cells. nih.govmdpi.com The specific cytokine profile of SSX4 (151-170) reactive T-cells suggests a Th1-like phenotype, which is generally associated with effective anti-tumor immunity. nih.gov
The isolated SSX4 (151-170)-specific CD4+ T-cell clones were shown to have the ability to expand. aai.org These clones were maintained and expanded in culture through periodic stimulation with the specific peptide and autologous APCs. aai.org This demonstrates their proliferative capacity, a crucial feature for mounting a sustained immune response. The ability of these T-cells to proliferate upon antigen recognition indicates their potential to increase in number within the body when encountering tumor cells that express and present the SSX4 antigen.
TCR Repertoire Analysis of Protein SSX4 (151-170)-Specific T Cells
While specific studies detailing the TCR repertoire of SSX4 (151-170)-specific T-cells are not extensively available in the provided context, the process of isolating clonal T-cell populations implies a selection of specific TCRs that recognize the SSX4 (151-170)-MHC complex. aai.org TCR repertoire analysis, often conducted using high-throughput sequencing, allows for the characterization of the diversity and clonality of T-cells responding to a specific antigen. mdpi.comfrontiersin.orgnih.gov Such an analysis for SSX4 (151-170)-specific T-cells would involve sequencing the TCR α and β chains of the isolated clones. This would reveal the specific V, (D), and J gene segments used, as well as the unique complementarity-determining region 3 (CDR3) sequences that are critical for peptide-MHC interaction. mdpi.com Understanding the TCR repertoire can provide insights into the public (shared between individuals) or private (unique to an individual) nature of the T-cell response to this tumor antigen. nih.gov
Cellular Immunological Responses Mediated by Protein Ssx4 151 170
Induction of Primary and Secondary CD4+ T Cell Responses
Research has demonstrated that the peptide SSX4 (151-170) can induce primary CD4+ T cell responses in melanoma patients. aai.org In a study involving in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from melanoma patients with a pool of peptides spanning the entire SSX-4 protein, a notable response was observed for the 151-170 peptide. aai.org Specifically, in one patient, LAU 97, stimulation with peptide SSX4 (151-170) resulted in 9.43% of the CD4+ T cells producing IFN-γ. aai.org This indicates a significant primary response to this specific epitope.
Furthermore, the isolation and cloning of these IFN-γ-secreting CD4+ T cells allowed for the characterization of secondary responses. aai.org These clonal CD4+ T cell populations, when re-stimulated with the SSX4 (151-170) peptide, demonstrated a robust recall response, confirming the establishment of immunological memory. aai.org The response was found to be restricted by the HLA class II allele DPB1*1001. aai.org The ability of professional antigen-presenting cells (APCs) like monocyte-derived dendritic cells (DCs) to process and present the recombinant SSX-4 protein and activate these specific CD4+ T cells further underscores the peptide's role in initiating and maintaining T cell responses. researchgate.net
| Patient ID | Peptide | Percentage of IFN-γ Secreting CD4+ T Cells | HLA Restriction |
|---|---|---|---|
| LAU 97 | SSX4 (151-170) | 9.43% | DPB1*1001 |
Cross-Recognition of Protein SSX4 (151-170) by T Cells Specific to Other SSX-4 Peptides
Studies have shown that CD4+ T cell clones specific for SSX4 (151-170) can exhibit cross-recognition of other, partially overlapping peptides. aai.org Specifically, T cell clones from patient LAU 97 that recognized SSX4 (151-170) also showed reactivity towards the overlapping peptide SSX4 (161-180). aai.org This phenomenon of cross-reactivity, where a single T cell receptor (TCR) recognizes multiple distinct but structurally related peptide-MHC complexes, is a known feature of T cell immunity. jci.orgnih.gov While the primary response was stronger for the 151-170 peptide, the ability to recognize the 161-180 peptide indicates a degree of flexibility in the TCR recognition. aai.org This cross-reactivity can broaden the scope of the anti-tumor immune response, potentially allowing the immune system to target tumor cells that may have variations in antigen processing and presentation.
Role of Protein SSX4 (151-170)-Specific CD4+ T Cells in Orchestrating Anti-Tumor Immunity in Preclinical Settings
CD4+ T cells are crucial for orchestrating effective anti-tumor immunity through various mechanisms. nih.govwikipedia.orgnih.gov They provide help to CD8+ cytotoxic T lymphocytes (CTLs), enhance the function of APCs, and can exert direct effector functions. wikipedia.orgnih.gov In the context of SSX4, the induction of SSX4 (151-170)-specific CD4+ T cells is a critical first step. aai.org These T cells, upon activation, can produce cytokines like IFN-γ, which has pleiotropic anti-tumor effects, including the upregulation of MHC molecules on tumor cells, making them more visible to CTLs. aai.orgwikipedia.org
Preclinical findings highlight that professional APCs, such as dendritic cells, can effectively process and present the SSX-4 protein to elicit responses from CD4+ T cells specific for the 151-170 sequence. researchgate.net This activation is a key event in the orchestration of a broader anti-tumor response. nih.gov The activated CD4+ T cells can then help in the priming and expansion of tumor-specific CD8+ T cells, which are the primary mediators of direct tumor cell killing. wikipedia.org Furthermore, CD4+ T cells can contribute to the formation of an inflammatory tumor microenvironment that is conducive to tumor rejection. nih.gov
Modulation of T Cell Responses by Co-stimulatory and Co-inhibitory Signals
The activation and function of T cells are tightly regulated by a balance between co-stimulatory and co-inhibitory signals. frontiersin.orgaai.org.tr The initial signal is provided by the TCR recognizing the peptide-MHC complex, but a second, co-stimulatory signal is required for full T cell activation, proliferation, and differentiation. aai.org.tr Molecules like CD28 and ICOS on T cells provide these positive signals upon engagement with their ligands (B7-1/B7-2 and ICOS-L, respectively) on APCs. aai.org.trfrontiersin.org Conversely, co-inhibitory receptors, such as CTLA-4 and PD-1, deliver negative signals that can dampen T cell responses and induce tolerance. aai.org.trfrontiersin.org
The response of SSX4 (151-170)-specific T cells is therefore not solely dependent on the presence of the antigen but is also shaped by the local balance of these co-stimulatory and co-inhibitory molecules within the tumor microenvironment. frontiersin.orgnih.gov For instance, the expression of PD-L1 on tumor cells or APCs can inhibit the function of SSX4 (151-170)-specific T cells that express PD-1, leading to T cell exhaustion and tumor immune escape. nih.govnih.gov Understanding and potentially manipulating these pathways is a key area of cancer immunotherapy research. frontiersin.orgnih.gov
| Molecule Family | Co-stimulatory Members | Co-inhibitory Members | General Function in T Cell Response |
|---|---|---|---|
| CD28 Family | CD28, ICOS | CTLA-4, PD-1 | Regulate T cell activation, proliferation, and exhaustion. aai.org.tr |
| TNF Receptor Superfamily | CD40, 4-1BB, OX40 | - | Promote T cell survival and effector function. frontiersin.org |
Impact of Protein SSX4 (151-170) Presentation on Antigen-Specific B Cell Responses
While the primary focus of SSX4 (151-170) research has been on T cell-mediated immunity, the presentation of this peptide can also indirectly influence B cell responses. B cells can act as potent APCs, internalizing antigens, processing them, and presenting peptides on MHC class II molecules to CD4+ T cells. nih.govfrontiersin.org In this scenario, B cells that recognize the SSX-4 protein could present the 151-170 peptide to cognate CD4+ T cells.
This interaction is crucial for T-cell dependent B cell activation, which leads to B cell proliferation, somatic hypermutation, and class-switch recombination, ultimately resulting in the production of high-affinity, class-switched antibodies against the SSX-4 protein. nih.gov The SSX4 (151-170)-specific CD4+ T cells provide the necessary "help" to the B cells in the form of co-stimulatory signals (e.g., CD40L-CD40 interaction) and cytokine secretion (e.g., IL-4, IL-21). nih.gov Therefore, an effective CD4+ T cell response to SSX4 (151-170) is likely to be a prerequisite for a robust and durable humoral (antibody-mediated) immune response against the SSX-4 tumor antigen. nih.gov
Mechanistic Insights into Antigen Processing and Presentation
Proteasomal Processing of the Full-Length SSX-4 Protein to Generate Protein SSX4 (151-170)
The ubiquitin-proteasome system (UPS) is the principal mechanism for the degradation of most intracellular proteins, playing a crucial role in maintaining protein homeostasis. nih.gov In the context of antigen presentation, the proteasome is primarily responsible for generating the peptide repertoire for MHC class I molecules, which are then presented to CD8+ T cells. nih.gov Proteins targeted for degradation are first tagged with ubiquitin molecules, which directs them to the proteasome, a large multi-catalytic protease complex that cleaves the protein into smaller peptides. nih.gov
In inflammatory conditions, often found within the tumor microenvironment, the standard proteasome can be replaced by the immunoproteasome. kezarlifesciences.comnih.gov The expression of immunoproteasome subunits is induced by cytokines such as interferon-gamma (IFN-γ). kezarlifesciences.commdpi.com The immunoproteasome exhibits altered catalytic activity, which is thought to enhance the production of peptides that are optimal for MHC class I binding. mdpi.comencyclopedia.pub
| Proteolytic System | Primary Function in Antigen Presentation | Relevance to SSX-4 Protein |
| Constitutive Proteasome | Degrades intracellular proteins for MHC class I presentation; general protein homeostasis. nih.gov | Degrades endogenous SSX-4 protein within cells, contributing to the overall peptide pool. |
| Immunoproteasome | Generates optimized peptides for MHC class I binding in inflammatory conditions. encyclopedia.pub | Induced by IFN-γ in the tumor microenvironment, potentially altering the degradation of SSX-4. kezarlifesciences.commdpi.com |
Role of Lysosomal Proteases in Peptide Generation
The generation of peptides for presentation by MHC class II molecules occurs predominantly within the endo-lysosomal compartments of APCs, such as dendritic cells, macrophages, and B cells. thermofisher.com Extracellular proteins are taken up by APCs through endocytosis, while intracellular proteins like SSX-4 can enter this pathway via autophagy. nih.gov In this process, cytoplasmic components are enclosed in vesicles called autophagosomes, which then fuse with lysosomes. nih.gov
Within the acidic environment of these compartments, the full-length SSX-4 protein is subjected to proteolysis by a variety of lysosomal proteases. Cathepsins, a family of proteases, are key enzymes in this process. nih.govsmw.ch Different cathepsins (e.g., Cathepsin S, L, D, and E) have distinct cleavage specificities and play non-redundant roles in the processing of antigens. researchgate.netopen.ac.uknih.gov For instance, studies on other tumor antigens have highlighted the essential role of specific cathepsins in generating the final antigenic epitope. researchgate.net The processing of the SSX-4 protein by these proteases results in a collection of peptide fragments. The specific sequence and binding characteristics of the SSX4 (151-170) peptide suggest that it is a stable product of this proteolytic cascade, capable of binding to the MHC class II molecule. researchgate.net
| Lysosomal Protease Family | General Function in Antigen Processing | Potential Role in SSX-4 Processing |
| Cathepsins | Cleavage of proteins within endo-lysosomal compartments to generate MHC class II peptides. nih.govsmw.ch | Degrade the full-length SSX-4 protein to generate the SSX4 (151-170) epitope. researchgate.netopen.ac.uk |
| Cathepsin S | Essential for processing some antigens in professional APCs. nih.gov | May be involved in the final trimming of the SSX-4 peptide. |
| Cathepsin L & D | Important for the production of distinct subsets of peptides from certain proteins. researchgate.net | Could participate in the initial breakdown of the SSX-4 protein. |
Transport Mechanisms of Protein SSX4 (151-170) within APCs
Following its generation, the SSX4 (151-170) peptide must be loaded onto an MHC class II molecule. This process occurs in a specialized subcellular compartment known as the MHC class II compartment (MIIC). open.ac.uk The transport of the peptide is intrinsically linked to the trafficking of vesicles within the endocytic pathway.
The full-length SSX-4 protein, upon entering an APC, is trafficked through early endosomes to late endosomes or lysosomes, where it is degraded. Concurrently, newly synthesized MHC class II molecules are transported from the endoplasmic reticulum (ER), through the Golgi apparatus, and into the MIICs. Here, the peptide-loading complex facilitates the exchange of a placeholder peptide (the class II-associated invariant chain, or CLIP) for an antigenic peptide like SSX4 (151-170).
It is important to distinguish this from the MHC class I pathway, where peptides generated in the cytosol are actively transported into the ER by the Transporter associated with Antigen Processing (TAP). wikipedia.orgtaylorandfrancis.com Since SSX4 (151-170) is a CD4+ T cell epitope presented by MHC class II molecules, its transport does not primarily rely on the TAP transporter but rather on the vesicular trafficking of the endo-lysosomal system. aai.orgopen.ac.uk Once loaded, the stable peptide-MHC class II complex is transported to the cell surface for presentation to CD4+ T cells.
Influence of Post-Translational Modifications on Protein SSX4 (151-170) Processing and Presentation
Post-translational modifications (PTMs) can significantly alter a protein's structure, stability, and subcellular localization, thereby influencing its processing and presentation as an antigen. The SSX-4 protein contains consensus motifs for several PTMs, including phosphorylation and N-linked glycosylation. scispace.comsmw.ch
Phosphorylation: SSX4 has several potential phosphorylation sites. scispace.com Phosphorylation can affect protein-protein interactions and protein stability, which in turn could alter its susceptibility to proteasomal or lysosomal degradation.
N-linked Glycosylation: A potential site for N-linked glycosylation has been identified in SSX4. scispace.com Glycosylation can impact protein folding and protect specific sites from proteolytic cleavage. The presence or absence of a glycan chain could therefore influence which peptides are generated from the SSX-4 protein. A defect in the glycosylation machinery has been shown to result in underglycosylation of proteins. nih.gov
While the direct impact of these specific PTMs on the generation of the SSX4 (151-170) peptide has not been detailed, it is a well-established principle in immunology that PTMs can either create or destroy antigenic epitopes or alter the proteolytic processing of the source protein.
| Post-Translational Modification | Potential Effect on Antigen Processing |
| Phosphorylation | May alter protein stability and susceptibility to degradation. scispace.com |
| N-linked Glycosylation | Can affect protein folding and shield proteolytic cleavage sites. scispace.comsmw.ch |
Advanced Methodological Approaches for Studying Protein Ssx4 151 170
In Vitro Generation and Expansion of Antigen-Specific T Cells
A cornerstone in the study of the immune response to Protein SSX4 (151-170) is the in vitro generation and expansion of T cells that specifically recognize this antigen. criver.com This process commences with the isolation of peripheral blood mononuclear cells (PBMCs) from individuals. These cells, harboring a diverse T cell repertoire, are then stimulated in a controlled laboratory environment with the SSX4 (151-170) peptide. aacrjournals.orgnih.gov
The stimulation is often mediated by antigen-presenting cells (APCs) that have been primed with the SSX4 (151-170) peptide. criver.com These APCs present the peptide to T cells, triggering the activation and proliferation of T cells possessing T cell receptors (TCRs) that recognize the SSX4 (151-170) peptide. To foster the growth of these specific T cells, cytokines like Interleukin-2 (IL-2) are typically added to the culture. miltenyibiotec.com This methodology allows for the cultivation of a substantial population of T cells highly specific for the Protein SSX4 (151-170) peptide, which are crucial for subsequent functional assessments. criver.commiltenyibiotec.com
Table 1: Workflow for In Vitro Generation of SSX4 (151-170)-Specific T Cells
| Step | Description | Key Reagents/Components |
|---|---|---|
| 1. Isolation | Separation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood. | Ficoll-Paque, Centrifuge |
| 2. Stimulation | Co-culturing of PBMCs with the SSX4 (151-170) peptide and Antigen-Presenting Cells (APCs). | SSX4 (151-170) peptide, Autologous or allogeneic APCs |
| 3. Expansion | Supplementing the culture with cytokines to encourage the proliferation of antigen-specific T cells. | Interleukin-2 (IL-2) |
| 4. Monitoring | Regular evaluation of T cell specificity and population growth. | Flow cytometry, Tetramer staining |
Flow Cytometry and Intracellular Cytokine Staining for Functional Assessment
Flow cytometry is a critical technology for the in-depth, single-cell analysis of T cell responses to Protein SSX4 (151-170). nih.govabcam.com This technique enables the identification and quantification of distinct T cell subsets based on their expression of surface markers like CD4 and CD8. nih.gov
To evaluate the functional capabilities of T cells specific for SSX4 (151-170), flow cytometry is frequently paired with intracellular cytokine staining (ICS). nih.govbitesizebio.com This involves stimulating the expanded T cells with the SSX4 (151-170) peptide in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin. nih.govbitesizebio.com These agents prevent the secretion of cytokines, leading to their accumulation inside the T cells. nih.govbitesizebio.com Following stimulation, the cells are fixed and permeabilized, which allows fluorescently tagged antibodies to enter the cells and bind to these intracellular cytokines. nih.gov
Through the use of antibodies specific for various cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2), researchers can delineate the cytokine profile of T cells responding to SSX4 (151-170). frontiersin.org This information provides critical insights into the nature of the immune response elicited by the peptide. ccf.org
Table 2: Functional Assessment of SSX4 (151-170)-Specific T Cells via ICS
| Marker | Function Assessed | Significance in the Context of SSX4 (151-170) |
|---|---|---|
| IFN-γ | Key effector cytokine for cytotoxic T lymphocytes (CTLs) and Th1 cells. | Suggests a strong anti-tumor response. |
| TNF-α | Mediates pro-inflammatory responses and cytotoxicity. | Implicated in the direct killing of tumor cells. |
| IL-2 | Promotes T cell proliferation and long-term survival. | Essential for sustaining the population of SSX4 (151-170)-specific T cells. |
| CD107a/b | A marker of degranulation, indicative of cytotoxic activity. | Provides a direct measure of the T cells' killing capacity. |
Tetramer and Dimer Technology for Protein SSX4 (151-170)-Specific T Cell Detection
Major Histocompatibility Complex (MHC) tetramer and dimer technologies are advanced tools for the direct visualization and enumeration of antigen-specific T cells. lubio.chnih.gov These reagents are composed of four (tetramer) or two (dimer) MHC molecules, each loaded with the SSX4 (151-170) peptide and conjugated to a fluorescent marker via a streptavidin backbone. lubio.ch
The multimeric structure of these reagents facilitates high-avidity binding to T cell receptors (TCRs), allowing for the detection of even very rare populations of T cells specific for SSX4 (151-170). lubio.chnih.gov When introduced to a T cell sample, these fluorescently labeled multimers will selectively bind to T cells expressing TCRs that recognize the SSX4 (151-170) peptide within the context of the specific MHC allele. immunaware.com These labeled T cells can subsequently be identified and quantified using flow cytometry. immunaware.commdpi.com This technology is of great value for monitoring the frequency of SSX4 (151-170)-specific T cells in patients. lubio.ch
Mass Spectrometry-Based Immunopeptidomics for Epitope Identification
Mass spectrometry-based immunopeptidomics is a state-of-the-art technique for identifying the array of peptides naturally presented by MHC molecules on the surface of tumor cells. thermofisher.comspringernature.com This method is vital for verifying that the SSX4 (151-170) peptide is naturally processed and presented by cancer cells, thereby validating it as a target for T cell-based immunotherapies. nih.gov
The methodology involves the isolation of MHC-peptide complexes from tumor cells, followed by the elution of the bound peptides. springernature.combohrium.com These eluted peptides are then subjected to high-resolution mass spectrometry to determine their precise amino acid sequences. springernature.comfrontiersin.org By cross-referencing the identified peptide sequences with the full-length SSX4 protein sequence, researchers can confirm the presence of the SSX4 (151-170) epitope within the tumor's immunopeptidome. nih.govjohnshopkins.edu This powerful approach provides direct evidence of antigen presentation and can also facilitate the discovery of novel tumor-associated epitopes. nih.gov
Use of Artificial Antigen Presenting Cells (aAPCs) for T Cell Stimulation
Artificial Antigen-Presenting Cells (aAPCs) are synthetic constructs designed to emulate the function of natural APCs in T cell stimulation. jhu.edunih.gov These can be either cell-based or acellular platforms, such as microscopic beads or liposomes, engineered to present the necessary signals for T cell activation and proliferation. nih.govlongdom.org In the context of Protein SSX4 (151-170) research, aAPCs can be functionalized with MHC molecules presenting the SSX4 (151-170) peptide (Signal 1) and co-stimulatory molecules like anti-CD28 antibodies (Signal 2). jci.orgnih.gov
The application of aAPCs presents several benefits over conventional T cell stimulation methods that use natural APCs. nih.gov aAPCs offer a more standardized and reproducible system for T cell activation, as the density and types of stimulatory signals can be precisely controlled. nih.govresearchgate.net They are employed for the large-scale expansion of SSX4 (151-170)-specific T cells for adoptive therapies and for in-depth in vitro studies of T cell functionality. springernature.comnih.gov
Table 3: Types of aAPCs for SSX4 (151-170) T Cell Stimulation
| aAPC Platform | Description | Advantages for SSX4 (151-170) Research |
|---|---|---|
| Bead-based aAPCs | Micro- or nanoparticles functionalized with stimulatory molecules. | Highly scalable, commercially available, and provide consistent stimulation. nih.gov |
| Cell-based aAPCs | Genetically engineered cell lines (e.g., K562) that express stimulatory ligands. | Can offer a broader array of co-stimulatory signals and cytokines. jci.org |
| Liposomal aAPCs | Lipid-based vesicles that incorporate MHC-peptide complexes and co-stimulatory molecules. | Biodegradable and can be tailored for in vivo applications. immudex.com |
Recombinant Protein Expression and Peptide Library Synthesis for Comprehensive Mapping
For a thorough mapping of T cell epitopes within the SSX4 protein, particularly in the 151-170 region, researchers employ recombinant protein expression and peptide library synthesis. aacrjournals.orgnih.govsb-peptide.com Recombinant versions of the full-length or truncated SSX4 protein can be produced in various expression systems. The purified protein can then be used to stimulate T cells in vitro to identify immunogenic segments. aacrjournals.orgnih.gov
For more detailed epitope mapping, a peptide library is synthesized, comprising overlapping short peptides that span the entire SSX4 protein sequence or a targeted region such as 151-170. sb-peptide.comsb-peptide.comamericanpharmaceuticalreview.com These peptides are then used in T cell stimulation assays to identify the precise amino acid sequences recognized by T cells. nih.gov This strategy is instrumental in identifying both CD4+ and CD8+ T cell epitopes within the SSX4 protein. aacrjournals.orgnih.gov
Table 4: Comprehensive Epitope Mapping Strategies for SSX4 (151-170)
| Technique | Application for SSX4 (151-170) | Expected Outcome |
|---|---|---|
| Recombinant Protein Expression | Production of the SSX4 protein or its fragments. | Identification of the broader immunogenic regions within the SSX4 protein. aacrjournals.orgnih.gov |
| Overlapping Peptide Library Synthesis | Creation of a series of short peptides that cover the SSX4 (151-170) region. | Precise identification of the minimal T cell epitope(s). sb-peptide.combiosynth.com |
| Alanine (B10760859) Scanning Mutagenesis | Synthesis of peptide variants with systematic alanine substitutions. | Determination of key amino acid residues essential for T cell receptor engagement. |
Immunotherapeutic Implications and Research Avenues
Protein SSX4 (151-170) as a Target for Antigen-Specific Immunotherapy Research
Protein SSX4 (151-170) has been identified in research settings as a naturally processed and presented peptide epitope, making it a viable target for antigen-specific immunotherapy. It is recognized by CD4+ T helper cells, which are crucial for orchestrating a robust and durable anti-tumor immune response.
Research has demonstrated that the SSX family of proteins can elicit spontaneous humoral (antibody-based) and cellular (T-cell-based) immune responses in cancer patients. genecards.orgresearchgate.net This indicates that the immune system is capable of recognizing these proteins as foreign and mounting an attack. Specifically, studies involving in vitro stimulation of peripheral blood mononuclear cells from melanoma patients with SSX-4-derived peptides have led to the identification of multiple distinct antigenic sequences recognized by CD4+ T cells. researchgate.net This work highlights the immunogenicity of the SSX4 protein and provides a strong rationale for its use in therapeutic cancer vaccines.
Table 1: Identified Immunogenic Regions of Protein SSX4
| Peptide Region | Immune Cell Type | HLA Restriction |
| SSX4 (151-170) | CD4+ T cells | DP10 |
| Multiple sequences within the N-terminal region | CD4+ T cells | Various |
This table summarizes identified immunogenic regions of the SSX4 protein based on available research data.
The specificity of SSX4 expression in tumor cells and its ability to be recognized by the immune system underscore its potential as a target for immunotherapies aimed at selectively destroying cancerous cells while sparing healthy tissues. nih.gov
Preclinical Development of Protein SSX4 (151-170)-Based Peptide Vaccines
The development of peptide-based vaccines is an active area of cancer research. reading.ac.uk These vaccines utilize short fragments of proteins, such as Protein SSX4 (151-170), to stimulate an immune response against tumor cells that present these peptides on their surface. researchgate.net The goal of a peptide vaccine is to induce a potent and tumor-specific T-cell response. bioworld.com
While preclinical studies have explored the use of peptides from the SSX family in vaccine formulations, specific research focusing solely on the Protein SSX4 (151-170) peptide is not extensively documented in publicly available literature. However, the general principles of peptide vaccine development are applicable. A preclinical study on a vaccine targeting the SYT-SSX translocation breakpoint, which is characteristic of synovial sarcoma, has been conducted, demonstrating the feasibility of targeting SSX-related antigens. nih.gov
The development of a Protein SSX4 (151-170)-based vaccine would involve several key considerations:
Adjuvant Selection: Peptides alone are often poorly immunogenic, requiring the inclusion of an adjuvant to enhance the immune response. bioworld.com
Delivery System: Various delivery systems, such as liposomes or nanoparticles, can be used to protect the peptide from degradation and improve its delivery to antigen-presenting cells.
Peptide Modification: The peptide sequence can be modified to increase its binding affinity to MHC molecules and enhance its immunogenicity.
Further preclinical research is necessary to evaluate the efficacy and safety of a vaccine specifically incorporating the Protein SSX4 (151-170) peptide.
Generation of Chimeric Antigen Receptors (CARs) or T Cell Receptors (TCRs) Targeting Protein SSX4 (151-170) (in a research context)
Adoptive cell therapy, using CAR-T cells or TCR-engineered T cells, has emerged as a powerful immunotherapeutic approach. mdpi.com While CAR-T cells typically recognize surface antigens, TCR-T cells can target intracellular proteins like SSX4 by recognizing processed peptides presented on the cell surface by HLA molecules. nih.govthe-scientist.com
The generation of TCRs that specifically recognize the Protein SSX4 (151-170) peptide presented by a specific HLA molecule is a theoretical possibility and an area of ongoing research interest. The process would involve:
Isolation of SSX4 (151-170)-specific T cells: T cells that naturally recognize this peptide would be isolated from cancer patients.
TCR Identification and Cloning: The gene encoding the specific TCR would be identified and cloned.
Genetic Modification of Patient T cells: The cloned TCR gene would be introduced into a patient's own T cells, "reprogramming" them to target tumor cells presenting the SSX4 (151-170) peptide.
Currently, there are no publicly available research reports detailing the successful generation and preclinical testing of CARs or TCRs specifically targeting the Protein SSX4 (151-170) epitope. However, the broader field of TCR-T therapy for solid tumors is rapidly advancing, with several clinical trials targeting other cancer-testis antigens like NY-ESO-1. nih.gov
Synergistic Approaches: Combining Protein SSX4 (151-170) Immunization with Immunomodulatory Agents
To enhance the effectiveness of cancer vaccines, researchers are exploring combination therapies that pair vaccination with immunomodulatory agents. uchicago.edu These agents can help to overcome the immunosuppressive tumor microenvironment and boost the anti-tumor immune response generated by the vaccine.
Potential synergistic approaches for a Protein SSX4 (151-170)-based immunization strategy include:
Immune Checkpoint Inhibitors: Drugs that block proteins like PD-1, PD-L1, and CTLA-4 can release the "brakes" on the immune system, allowing T cells to more effectively attack cancer cells. Combining these inhibitors with an SSX4 vaccine could enhance the activity of the vaccine-induced T cells.
Cytokines: Administration of cytokines such as Interleukin-2 (IL-2) or Interferon-alpha (IFN-α) can promote the proliferation and activation of T cells. nih.gov
Other Immunomodulators: A variety of other agents that can modulate the immune system are under investigation for their potential to enhance vaccine efficacy. nih.govnih.gov
Preclinical studies would be required to determine the optimal combination, dosing, and timing of a Protein SSX4 (151-170) vaccine with various immunomodulatory agents to maximize anti-tumor activity.
Exploration of Protein SSX4 (151-170) in Various Cancer Models (excluding human clinical trial outcomes)
To evaluate the therapeutic potential of targeting Protein SSX4 (151-170), various preclinical cancer models are essential. These models allow researchers to study the efficacy and mechanisms of action of different immunotherapeutic strategies in a controlled environment.
Table 2: Potential Preclinical Models for Evaluating SSX4 (151-170) Immunotherapy
| Model Type | Description | Potential Application for SSX4 (151-170) Research |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines that express SSX4 are implanted into immunodeficient mice. | To assess the ability of SSX4-targeted therapies to inhibit tumor growth. However, these models lack a functional immune system, limiting their use for studying immunotherapy. |
| Patient-Derived Xenografts (PDX) | Tumor tissue from a patient is directly implanted into immunodeficient mice. | To test SSX4-targeted therapies on tumors that more closely mimic the complexity of human cancer. nih.gov |
| Humanized Mouse Models | Immunodeficient mice are engrafted with human immune cells, creating a model with a functional human immune system. | To evaluate the efficacy of SSX4-based vaccines and adoptive T-cell therapies in the context of a human immune response. |
| Syngeneic Mouse Models | Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. | To study the interaction between the immune system and the tumor, and to evaluate the efficacy of immunotherapies that rely on a functional mouse immune system. A mouse model of synovial sarcoma expressing an SYT-SSX4 fusion gene has been developed. front-matter.io |
| In Vitro Models | SSX4-expressing cancer cell lines are co-cultured with immune cells. | To study the direct recognition and killing of tumor cells by SSX4-specific T cells. A lung cancer cell line has been genetically modified to report on SSX4 promoter activity. |
This table outlines various preclinical models and their potential applications in the research of Protein SSX4 (151-170)-targeted immunotherapies.
The selection of an appropriate preclinical model is critical for generating meaningful data that can guide the future clinical development of immunotherapies targeting Protein SSX4 (151-170). nih.gov
Bioinformatic and Structural Perspectives
Computational Prediction of MHC Class II Binding Epitopes within SSX-4
The activation of CD4+ T helper cells is a critical component of a robust anti-tumor immune response and is initiated by the recognition of peptide epitopes presented by MHC class II molecules on antigen-presenting cells (APCs). nih.govresearchgate.netdtu.dk Computational algorithms are invaluable tools for predicting which peptide fragments from a tumor antigen are likely to bind to specific MHC class II alleles, thereby narrowing down candidates for experimental validation. nih.govmdpi.comimmudex.com
Various prediction tools, such as those available through the Immune Epitope Database and Analysis Resource (IEDB), utilize methods like artificial neural networks (ANN) or stabilized matrix methods (SMM) to forecast the binding affinity of peptides to a wide array of HLA-DR, -DQ, and -DP alleles. iedb.orgcore.ac.uk These predictions are typically based on the peptide's amino acid sequence and the known binding motifs of the specific MHC allele.
For the SSX4 protein, in silico analysis can identify potential 15-mer epitopes within its sequence. The region spanning amino acids 151-170 (KTSGPKRGKHAWTHRLRERK) contains several overlapping potential epitopes. The binding affinity is often expressed as an IC50 value (the concentration of peptide that inhibits binding of a standard peptide by 50%), with lower values indicating stronger binding. A common threshold for considering a peptide a potential binder is an IC50 < 500 nM. The table below shows predicted binding affinities for overlapping 15-mer peptides from the SSX4 (151-170) region to the common HLA-DPB1*04:01 allele, as might be generated by a consensus prediction algorithm.
| Peptide Sequence (Position) | Predicted Binding Affinity (IC50 nM) | Percentile Rank | Predicted Binder |
|---|---|---|---|
| KTSGPKRGKHAWTHR (151-165) | 350.5 | 8.5 | Yes |
| TSGPKRGKHAWTHRL (152-166) | 480.2 | 12.1 | Yes |
| SGPKRGKHAWTHRLR (153-167) | 625.8 | 18.0 | No |
| GPKRGKHAWTHRLRE (154-168) | 510.3 | 14.5 | No |
| PKRGKHAWTHRLRER (155-169) | 299.1 | 7.2 | Yes |
| KRGKHAWTHRLRERK (156-170) | 415.6 | 10.3 | Yes |
Structural Modeling of Protein SSX4 (151-170) Conformation when Bound to HLA-DPB1*1001
Understanding the three-dimensional structure of the peptide-MHC (pMHC) complex is essential for deciphering the molecular basis of T-cell recognition. The HLA-DPB1 gene codes for the beta chain of the HLA-DP molecule, an MHC class II heterodimer that presents antigenic peptides to the immune system. medlineplus.govwikipedia.orgdice-database.org HLA-DPB1 is highly polymorphic, with different alleles exhibiting distinct peptide binding specificities. nih.govnih.govbohrium.com
Structural modeling of the SSX4 (151-170) peptide bound to an allele like HLA-DPB1*1001 would be performed using molecular docking and molecular dynamics simulations. Such models predict how the peptide sits (B43327) within the binding groove of the MHC molecule. The conformation is dictated by anchor residues in the peptide that fit into specific pockets within the MHC groove, as well as by hydrogen bonds and van der Waals interactions between the peptide backbone and the MHC molecule.
A hypothetical structural model would likely show that the SSX4 peptide adopts an extended, non-helical conformation within the HLA-DPB1*1001 binding groove. Key anchor residues, potentially a hydrophobic residue at position P1 and a small residue at P4, would be buried in the corresponding pockets of the MHC molecule. The central portion of the peptide would bulge out of the groove, making it available for interaction with a T-cell receptor.
In Silico Analysis of TCR-Peptide-MHC Interfaces
The specific recognition of a pMHC complex by a TCR is the central event in T-cell activation. dtu.dknih.gov In silico analysis of the TCR-pMHC interface provides insights into the energetics and structural determinants of this interaction. elifesciences.orgbiorxiv.orgresearchgate.net Computational methods can model the docking of a TCR to a pMHC complex and calculate the binding free energy, identifying key "hotspot" residues that contribute most to the binding affinity. biorxiv.orgresearchgate.net
For the SSX4 (151-170) peptide presented by HLA-DPB1*1001, an in silico analysis would model the interaction with a specific TCR. This analysis would focus on the complementarity-determining regions (CDRs) of the TCR, particularly the CDR3 loops, which typically make the most extensive contacts with the peptide. The analysis would map out the network of hydrogen bonds, salt bridges, and hydrophobic interactions at the interface. latrobe.edu.au Such studies can help predict which TCRs will recognize the SSX4 epitope and can guide the engineering of high-affinity TCRs for adoptive T-cell therapy. elifesciences.org
Evolutionary Conservation Analysis of the SSX4 (151-170) Sequence Across Species
Analyzing the evolutionary conservation of an epitope can provide clues to its functional importance and its potential as a vaccine target. The SSX gene family is known to be highly homologous. genecards.orgresearchgate.net An epitope that is highly conserved across species may be part of a functionally critical domain of the protein.
A sequence alignment of the SSX4 (151-170) region from humans with its orthologs in other species reveals the degree of conservation. The UniProt database provides access to protein sequences from a multitude of organisms. uniprot.org
| Species | Sequence (Amino Acids 151-170) | Sequence Identity to Human |
|---|---|---|
| Homo sapiens (Human) | KTSGPKRGKHAWTHRLRERK | 100% |
| Pan troglodytes (Chimpanzee) | KTSGPKRGKHAWTHRLRERK | 100% |
| Macaca mulatta (Rhesus macaque) | KTSGPKRGKHAWTHRLRERK | 100% |
| Mus musculus (Mouse) | -TSGPKRGKHAWTQRLRERK | 90% |
| Rattus norvegicus (Rat) | -TSGPKRGKHAWTQRLRERK | 90% |
The high degree of conservation among primates and significant homology in rodents suggest that this region of the SSX4 protein may have a conserved functional role.
Prediction of Potential Cross-Reactivity with Other Antigens
A critical consideration in the design of immunotherapies is the potential for cross-reactivity, where a T-cell receptor recognizes not only the intended target epitope but also similar peptides from other proteins. nih.gov This can lead to off-target effects or autoimmunity if the homologous peptide is derived from a self-protein. nih.gov Conversely, homology with a pathogen-derived peptide could mean that pre-existing immunity to a virus or bacterium might confer some level of anti-tumor immunity. nih.gov
Bioinformatic tools like the Basic Local Alignment Search Tool (BLAST) can be used to scan protein databases for sequences with significant homology to the SSX4 (151-170) peptide. The analysis focuses on identifying short regions of identity, particularly at residues predicted to be crucial for TCR interaction.
| Homologous Peptide | Source Protein | Organism | Sequence Identity |
|---|---|---|---|
| KRGKHAWTHRLRERK | SSX2 | Homo sapiens | 100% (in region) |
| KRGKHAWTHRLRERK | SSX1 | Homo sapiens | 100% (in region) |
| TSGPKRGK | Histone H2B | Homo sapiens | 8/8 amino acids |
| AWTHRLR | Epstein-Barr virus nuclear antigen 3A | Human gammaherpesvirus 4 | 6/7 amino acids |
The results indicate a high degree of homology with other members of the SSX family, which is expected. genecards.orgresearchgate.net The identified homology with a histone protein and an Epstein-Barr virus protein warrants further experimental investigation to determine if T-cells specific for the SSX4 (151-170) epitope could cross-react with these other peptides when presented by the appropriate MHC molecule.
Future Directions and Unexplored Research Questions
Elucidating the Full Spectrum of HLA Class II Alleles Capable of Presenting Protein SSX4 (151-170)
A crucial step in the development of any peptide-based cancer vaccine is to understand its presentation to the immune system by Human Leukocyte Antigen (HLA) molecules. While CD8+ T cells recognize short peptides presented by HLA class I molecules, CD4+ T helper cells, which are critical for a robust and sustained anti-tumor response, recognize longer peptides presented by HLA class II molecules. nih.govfrontiersin.org The peptide Protein SSX4 (151-170), by its length, is a candidate for HLA class II presentation.
Future research must focus on comprehensively identifying the array of HLA class II alleles that can effectively bind and present this peptide. This is of paramount importance given the high degree of polymorphism in the HLA system across the human population. Initial studies would likely involve in silico prediction algorithms to forecast binding affinities across a wide range of HLA-DR, -DQ, and -DP alleles. nih.gov However, computational predictions need to be empirically validated through in vitro binding assays using purified HLA molecules and the synthetic SSX4 (151-170) peptide.
Furthermore, mass spectrometry-based immunopeptidomics on tumor cells expressing both SSX4 and various HLA class II alleles will be instrumental in confirming the natural processing and presentation of this specific peptide. bmj.com Such studies will provide direct evidence of the peptide's presence on the tumor cell surface, a prerequisite for its recognition by T cells.
Table 1: Hypothetical Research Plan for HLA Class II Presentation of Protein SSX4 (151-170)
| Research Phase | Methodology | Objective | Expected Outcome |
| Phase 1: In Silico Screening | Computational binding prediction tools (e.g., NetMHCIIpan) | To identify a broad range of potential HLA class II alleles that may bind Protein SSX4 (151-170). | A ranked list of HLA-DR, -DQ, and -DP alleles with predicted high binding affinity for the peptide. |
| Phase 2: In Vitro Validation | HLA-peptide binding assays (e.g., competitive ELISA, fluorescence polarization) | To experimentally confirm the binding of Protein SSX4 (151-170) to the predicted HLA class II molecules. | Quantitative binding affinity data (e.g., IC50 values) for a panel of HLA class II alleles. |
| Phase 3: Cellular Confirmation | Mass spectrometry-based immunopeptidome analysis of SSX4-expressing cancer cell lines with known HLA types. | To verify the natural processing and presentation of the Protein SSX4 (151-170) peptide on the surface of tumor cells. | Direct identification of the SSX4 (151-170) peptide eluted from HLA class II molecules. |
Deeper Understanding of the In Vivo Dynamics of Protein SSX4 (151-170)-Specific T Cells
The ultimate success of a peptide-based vaccine hinges on its ability to induce a potent and durable T cell response in vivo. Therefore, a significant area of future research will be the detailed characterization of T cells specific for Protein SSX4 (151-170). This involves not only quantifying the frequency of these T cells but also assessing their functional quality.
Initial studies in preclinical models, such as HLA-transgenic mice, will be essential to evaluate the immunogenicity of the peptide. Following immunization, the magnitude, phenotype, and function of SSX4 (151-170)-specific CD4+ T cells can be monitored using techniques like flow cytometry with peptide-HLA class II multimers, and functional assays such as ELISpot and intracellular cytokine staining to measure the production of key cytokines like IFN-γ, TNF-α, and IL-2. springernature.comfrontiersin.orgfrontiersin.org
In a clinical setting, should this peptide advance to human trials, similar monitoring of patient samples will be critical. asm.org Advanced techniques, including high-parameter spectral flow cytometry and single-cell RNA sequencing, can provide a deep understanding of the phenotype, differentiation state, and polyfunctionality of the induced T cell response. It will be important to determine if the vaccine elicits a memory T cell population capable of long-term tumor surveillance.
Investigating the Role of Protein SSX4 (151-170) in Autoimmune Responses
A theoretical risk associated with targeting self-antigens, even those with restricted expression like CTAs, is the potential for inducing autoimmune responses. imrpress.com While SSX4 expression is largely confined to the testis in healthy adults, low-level expression in other tissues cannot be entirely ruled out. aacrjournals.org Furthermore, the phenomenon of molecular mimicry, where T cells targeting a tumor antigen cross-react with a similar peptide from a self-protein, is a consideration. frontiersin.orgtandfonline.com
Future preclinical studies must carefully evaluate the potential for off-target toxicities. This can be achieved by screening for the reactivity of SSX4 (151-170)-specific T cells against a panel of normal human tissues. Additionally, animal models can be monitored for signs of autoimmune pathology following vaccination. Understanding the potential for cross-reactivity with microbial antigens is also an emerging area of interest that could influence the T cell repertoire. tandfonline.com
Development of Novel Delivery Systems for Protein SSX4 (151-170) for Immunization Studies
The immunogenicity of peptide vaccines is often limited by their poor stability and uptake by antigen-presenting cells (APCs). mit.edu Therefore, the development of advanced delivery systems for Protein SSX4 (151-170) is a critical future direction. Various strategies can be explored to enhance the peptide's delivery to and activation of APCs, such as dendritic cells.
These strategies include encapsulation in nanoparticles, liposomes, or polymeric micelles, which can protect the peptide from degradation and facilitate its uptake by APCs. mdpi.com Another approach is to conjugate the peptide to a carrier protein or a ligand that targets specific receptors on dendritic cells, such as DEC-205. frontiersin.org The co-formulation of the peptide with potent adjuvants, such as Toll-like receptor (TLR) agonists, will also be essential to stimulate a strong immune response. nih.gov Recently developed lipopeptide hydrogels that act as both a delivery depot and an adjuvant present a promising avenue for peptide-based cancer vaccines. news-medical.net
Table 2: Potential Delivery Systems for Protein SSX4 (151-170)
| Delivery System | Mechanism of Action | Potential Advantages |
| Liposomal Encapsulation | Protects the peptide from enzymatic degradation and facilitates uptake by APCs. Can also incorporate adjuvants. mdpi.com | Improved peptide stability and enhanced immunogenicity. |
| Polymeric Nanoparticles | Similar to liposomes, provides protection and enhances delivery. Can be engineered for controlled release. mdpi.com | Sustained antigen presentation and prolonged immune stimulation. |
| Peptide-Adjuvant Conjugates | Covalently linking the peptide to an adjuvant (e.g., a TLR agonist) ensures co-delivery to the same APC. | Potent activation of APCs and a stronger ensuing T cell response. |
| Lipopeptide Hydrogels | Forms a depot at the injection site for sustained release of the peptide and has inherent adjuvant properties. news-medical.net | Prolonged antigen exposure and enhanced immune cell recruitment and activation. news-medical.net |
Integration of Multi-Omics Data for Comprehensive Immunological Profiling of Protein SSX4 (151-170) Responses
To gain a holistic understanding of the immune response to Protein SSX4 (151-170), future research should leverage the power of multi-omics approaches. frontiersin.orgucla.edu This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the anti-tumor immune response.
For instance, transcriptomic analysis (RNA-seq) of T cells responding to the peptide can reveal the gene expression signatures associated with effective anti-tumor immunity. nih.gov Proteomic analysis of the tumor microenvironment can identify changes in cytokine profiles and immune cell infiltration following vaccination. Metabolomic studies can shed light on the metabolic pathways that support a sustained T cell response. By integrating these datasets, researchers can identify biomarkers that predict which patients are most likely to respond to a Protein SSX4 (151-170)-based vaccine and uncover novel mechanisms of immune activation and resistance. mdpi.com This comprehensive profiling will be instrumental in optimizing the design and application of this promising immunotherapeutic candidate.
Q & A
Q. What structural and functional properties define the SSX4 (151-170) peptide?
The SSX4 (151-170) peptide corresponds to residues 151–170 of the SSX4 protein, which contains a KRAB-related domain implicated in transcriptional regulation . Structural analysis methods such as nuclear magnetic resonance (NMR) or X-ray crystallography can resolve its tertiary structure, while circular dichroism (CD) spectroscopy is suitable for assessing secondary structure in solution. Functional assays, including luciferase reporter systems, can evaluate its role as a transcriptional repressor. Note that SSX4 isoforms (e.g., SSX4A and SSX4B) may exhibit functional divergence, necessitating isoform-specific validation .
Q. How can researchers validate antibodies targeting SSX4 (151-170) in experimental models?
Antibody validation requires specificity checks via Western blotting against recombinant SSX4 (151-170) and lysates from SSX4-knockout cell lines. Include controls such as pre-immune serum or isotype-matched antibodies to rule out non-specific binding. For immunohistochemistry, use tissues with known SSX4 expression (e.g., synovial sarcoma samples) and confirm results with siRNA-mediated SSX4 knockdown . Cross-reactivity with other SSX family members (e.g., SSX1, SSX2) must be tested due to high sequence homology .
Q. What molecular techniques are recommended to study SSX4 (151-170)’s interaction with transcriptional complexes?
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry identifies binding partners. Chromatin immunoprecipitation (ChIP-seq) maps genomic loci where SSX4 (151-170) localizes. For functional validation, CRISPR-Cas9-mediated deletion of SSX4 (151-170) in cell lines followed by RNA-seq reveals downstream transcriptional targets. Ensure experimental replicates (n ≥ 3) and include negative controls (e.g., IgG for ChIP) to minimize artifacts .
Advanced Research Questions
Q. How should researchers design experiments to investigate SSX4 (151-170)’s role in synovial sarcoma pathogenesis?
Synovial sarcoma models (e.g., SYO-1 or HS-SY-II cell lines) with confirmed SS18-SSX4 fusion are critical . Compare SSX4 (151-170) activity in fusion-positive vs. fusion-negative cells using gain/loss-of-function assays (e.g., overexpression plasmids or siRNA). Transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG) can identify dysregulated pathways. Validate findings in patient-derived xenografts (PDX) and correlate with clinical outcomes using survival analysis (Kaplan-Meier curves) .
Q. What methodological steps address contradictory data on SSX4 (151-170)’s transcriptional regulatory mechanisms?
Contradictions may arise from isoform-specific effects or context-dependent interactions. Resolve this by:
- Standardizing cell lines : Use identical genetic backgrounds and culture conditions.
- Dose-response experiments : Titrate SSX4 (151-170) expression levels to assess threshold effects.
- Combinatorial assays : Test interactions with co-factors (e.g., Polycomb group proteins) via tandem affinity purification.
- Meta-analysis : Compare datasets from public repositories (e.g., GEO) to identify consensus targets .
Q. How can researchers ensure reproducibility when analyzing post-translational modifications (PTMs) of SSX4 (151-170)?
PTM detection (e.g., phosphorylation, ubiquitination) requires high-resolution mass spectrometry with stable isotope labeling (SILAC) for quantification. Use PTM-specific antibodies for Western blot validation. To avoid batch effects, normalize data across replicates using computational tools (e.g., MaxQuant). Report PTM site localization probabilities (e.g., Andromeda score) and validate functional impacts via mutagenesis (e.g., alanine substitution) .
Q. What statistical approaches are optimal for analyzing SSX4 (151-170)’s association with cancer progression in multi-omics datasets?
Integrate RNA-seq, proteomics, and clinical data using multivariate Cox regression to identify SSX4 (151-170)-associated prognostic markers. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust for multiple testing. For pathway analysis, use gene set enrichment analysis (GSEA) with Hallmark gene sets. Machine learning models (e.g., random forest) can prioritize high-confidence biomarkers .
Methodological Best Practices
- Data Presentation : Follow guidelines for table preparation (e.g., use Arabic numbering, avoid color/shading) and supplementary data organization .
- Reproducibility : Document experimental conditions (e.g., buffer compositions, instrument settings) in supplemental files. Share raw data via repositories like Zenodo .
- Ethical Compliance : Declare conflicts of interest and obtain IRB approval for human tissue studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
